(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one
Description
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1354033-05-8) is a chiral small-molecule scaffold with a molecular formula of C₉H₁₇BrN₂O and a molecular weight of 249.15 g/mol . Its structure features a pyrrolidine ring substituted with a bromine atom at the 3-position, linked to a branched amino-ketone backbone.
Properties
Molecular Formula |
C9H17BrN2O |
|---|---|
Molecular Weight |
249.15 g/mol |
IUPAC Name |
(2S)-2-amino-1-(3-bromopyrrolidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C9H17BrN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7?,8-/m0/s1 |
InChI Key |
QUVORXWIPABCAI-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)Br)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a pyrrolidine derivative, followed by the introduction of an amino group and subsequent functionalization to achieve the desired structure. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyrrolidine ring can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one has shown potential as a lead compound for drug development due to its structural characteristics that may interact with biological targets.
Potential Pharmacological Activities :
- Neurotransmitter Modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.
- Antimalarial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimalarial activity by targeting mitochondrial proteins in Plasmodium species, suggesting that this compound may also have similar effects.
Organic Synthesis
As a versatile intermediate, (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one can be utilized to synthesize more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to form different derivatives, which can be useful in synthesizing other pharmacologically active compounds.
- Substitution Reactions : The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Antimalarial Activity Study
A recent study focused on the antimalarial properties of related compounds indicated that modifications in the structure significantly affect efficacy. In vitro tests demonstrated an effective concentration (EC50) against Plasmodium falciparum of approximately 0.26 μM for structurally similar compounds, suggesting that (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one could exhibit comparable activity.
Cytotoxicity Assessment
In vitro assessments on human liver cells (HepG2) showed no adverse cytotoxic effects at concentrations up to 40 μM, indicating a favorable safety profile for further therapeutic exploration.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrrolidine ring may play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to derivatives with modifications in the pyrrolidine substituents, amino groups, or heterocyclic cores. Key analogues include:
Key Structural Insights :
Physicochemical Properties
- Lipophilicity : Bromine and benzyl groups increase logP values (predicted), enhancing blood-brain barrier penetration but risking off-target toxicity.
- Solubility : Methoxymethyl-substituted derivatives (e.g., ) show improved aqueous solubility due to polar ether groups.
Research Findings and Data Gaps
- Synthetic Scalability : Brominated derivatives are easier to synthesize than cyclopropyl analogues but require stringent safety protocols .
- Activity-Structure Relationship : Smaller substituents (e.g., methoxymethyl) favor solubility and target engagement, while bromine may optimize electrophilic reactivity .
- Unresolved Data : Melting points, exact solubility, and in vivo toxicity profiles for the target compound remain undocumented in available literature.
Biological Activity
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHBrNO and a molecular weight of approximately 249.15 g/mol. It contains an amino group, a ketone functional group, and a brominated pyrrolidine ring, which contribute to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 249.15 g/mol |
| Density | 1.389 g/cm³ (predicted) |
| Boiling Point | 344.7 °C (predicted) |
| pKa | 8.72 (predicted) |
Synthesis
The synthesis of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Utilizing bromo-substituted precursors.
- Introduction of the Amino Group : Through nucleophilic substitution reactions.
- Ketone Functionalization : Achieved via oxidation processes.
These synthetic routes emphasize the compound's accessibility for further modifications aimed at enhancing its biological activity.
Biological Activity
Research indicates that (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one may exhibit significant biological activities, particularly through interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Neuropharmacological Potential
The presence of the amino group suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognitive functions. Preliminary studies indicate that compounds with similar structures often display neuroprotective properties, which could be explored for treating neurological disorders.
Antimicrobial Activity
Studies on pyrrolidine derivatives have shown promising antibacterial and antifungal properties. For instance, compounds with halogen substituents have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The unique structure of (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one may enhance its antimicrobial efficacy compared to simpler analogs.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial activity of pyrrolidine derivatives found that compounds structurally related to (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties .
Case Study 2: Neuroprotective Effects
Research into similar amine-containing compounds has suggested neuroprotective effects in models of neurodegeneration, highlighting the potential for (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one to contribute positively in treating conditions like Alzheimer's disease .
Q & A
Q. What are the key synthetic methodologies for (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one, and what critical parameters influence yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrrolidine core via cyclization reactions or coupling of pre-synthesized bromo-pyrrolidine derivatives.
- Step 2 : Introduction of the amino-ketone moiety using reagents like EDC·HCl and HOBT for amide bond formation, ensuring retention of stereochemistry .
- Critical Parameters :
- Temperature : Lower temperatures (0–25°C) reduce side reactions during coupling steps.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency.
- Catalysts : Chiral catalysts (e.g., L-proline derivatives) improve enantiomeric excess in asymmetric syntheses .
Table 1 : Comparison of Synthetic Routes
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry, with diagnostic peaks for the bromo-pyrrolidine (δ 3.5–4.0 ppm) and methyl-ketone (δ 2.1–2.3 ppm) groups .
- X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving absolute configuration and bond angles. Requires high-quality single crystals grown via vapor diffusion .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₁₈BrN₂O, calc. 285.04) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor affinity) across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., consistent cell lines, buffer pH).
- Compound Purity : Verify via HPLC (≥98% purity) and quantify residual solvents (GC-MS).
- Binding Assays : Use orthogonal methods (e.g., SPR and radioligand displacement) to cross-validate receptor interactions .
- Data Analysis : Apply statistical tools (e.g., Hill slopes in dose-response curves) to differentiate partial agonism vs. antagonism .
Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses of this chiral compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-tert-butyl sulfinamide to direct stereochemistry during ketone formation .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) to enhance ee under mild conditions .
- Crystallization-Induced Asymmetric Transformation : Recrystallize intermediates from ethanol/water mixtures to enrich the desired enantiomer .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses at target receptors (e.g., dopamine D2). Focus on the bromo-pyrrolidine’s halogen bonding potential .
- ADME Prediction : SwissADME evaluates logP (target <3), solubility, and CYP450 metabolism to prioritize derivatives with favorable bioavailability .
- MD Simulations : GROMACS simulations assess conformational stability in aqueous vs. lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
